C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine
Overview
Description
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine is an organic compound that features a unique structure combining a dimethylphenyl group and a pyridinyl group linked through a methylamine bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine typically involves the reaction of 2,5-dimethylphenylacetic acid with pyridine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using more efficient catalysts and solvents. One method involves the use of Grignard reagents, where 2,5-dimethylphenylmagnesium bromide reacts with pyridine-4-carboxaldehyde, followed by reduction with lithium aluminum hydride . This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of β-glucuronidase, preventing the breakdown of glucuronides and thereby modulating various biological processes.
Neurotransmitter Modulation: It inhibits monoamine oxidase, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are crucial for its antidepressant effects.
Comparison with Similar Compounds
C-(2,5-Dimethyl-phenyl)-C-pyridin-4-yl-methylamine can be compared with other similar compounds to highlight its uniqueness:
(2,5-Dimethyl-phenyl)-pyridin-2-yl methylene amine: Similar structure but different positioning of the pyridinyl group, leading to different chemical properties and applications.
(2,5-Dichloro phenyl)-pyridin-2-yl methylene amine: Contains chlorine substituents instead of methyl groups, which significantly alters its reactivity and biological activity.
These comparisons underscore the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-pyridin-4-ylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-3-4-11(2)13(9-10)14(15)12-5-7-16-8-6-12/h3-9,14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERVVZFARQMUKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CC=NC=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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